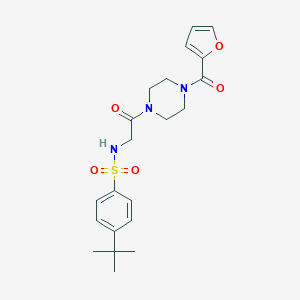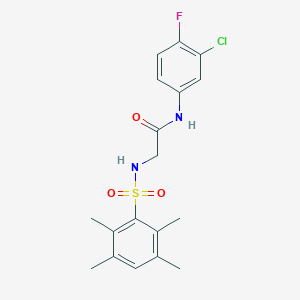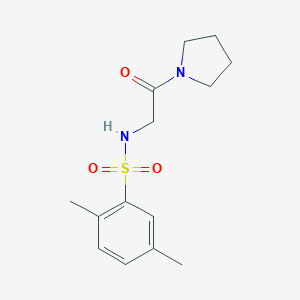![molecular formula C21H17F3N2O4S B492852 N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE CAS No. 690962-27-7](/img/structure/B492852.png)
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and sulfonylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Coupling with the methoxyphenyl derivative: The sulfonamide is then coupled with 2-methoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The sulfonylamino group plays a crucial role in binding to the active site of the target protein, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
- 3-(trifluoromethyl)phenyl N-(2-ethylphenyl)carbamate
Uniqueness
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is unique due to the presence of both methoxy and sulfonylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S/c1-30-19-8-3-2-7-18(19)25-20(27)14-9-11-16(12-10-14)26-31(28,29)17-6-4-5-15(13-17)21(22,23)24/h2-13,26H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWVCKJLMIWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492771.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492773.png)

![2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B492776.png)
![N-(2-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B492777.png)


![1-methyl-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B492781.png)
![3-methoxy-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B492783.png)
![N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B492784.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)propanamide](/img/structure/B492785.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)propanamide](/img/structure/B492786.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B492788.png)
![2-[({[(4-tert-butylphenyl)sulfonyl]amino}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B492790.png)
